molecular formula C11H18ClNO B3085916 [(3-Methoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158384-24-7

[(3-Methoxyphenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B3085916
CAS No.: 1158384-24-7
M. Wt: 215.72 g/mol
InChI Key: OIEDJPQJBDNMDA-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt of (3-Methoxyphenyl)methylamine, which is an organic compound containing a methoxyphenyl group attached to a propan-2-ylamine moiety

Scientific Research Applications

(3-Methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzyl chloride and isopropylamine.

    Reaction: The 3-methoxybenzyl chloride is reacted with isopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Formation of Free Base: The reaction yields (3-Methoxyphenyl)methylamine as a free base.

    Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, (3-Methoxyphenyl)methylamine hydrochloride.

Industrial Production Methods

In an industrial setting, the production of (3-Methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)methylamine hydrochloride
  • (3-Methoxyphenyl)methylamine hydrochloride
  • (3-Methoxyphenyl)methylamine hydrochloride

Uniqueness

(3-Methoxyphenyl)methylamine hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the isopropylamine moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-5-4-6-11(7-10)13-3;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEDJPQJBDNMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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